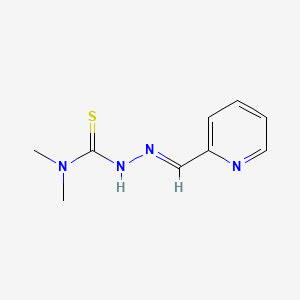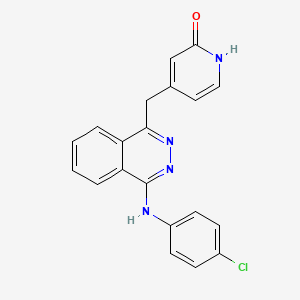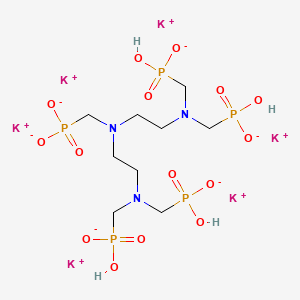
8-(2-Piperidyl)theophylline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-Piperidyl)theophylline hydrochloride is a chemical compound that combines the properties of theophylline and piperidine. Theophylline is a methylxanthine derivative commonly used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and drug development. The combination of these two moieties in this compound results in a compound with unique pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Piperidyl)theophylline hydrochloride typically involves the reaction of theophylline with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where theophylline is reacted with piperidine in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
8-(2-Piperidyl)theophylline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of theophylline and piperidine.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the piperidine moiety.
科学的研究の応用
8-(2-Piperidyl)theophylline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases, neurological disorders, and cardiovascular conditions.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 8-(2-Piperidyl)theophylline hydrochloride involves multiple pathways:
Phosphodiesterase Inhibition: Theophylline component inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, preventing bronchoconstriction and promoting smooth muscle relaxation.
Histone Deacetylase Activation: Theophylline activates histone deacetylase, which may contribute to its anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Theophylline: A methylxanthine derivative with bronchodilator effects.
Piperidine: A heterocyclic amine used in organic synthesis and drug development.
Caffeine: Another methylxanthine with stimulant effects on the central nervous system.
Uniqueness
8-(2-Piperidyl)theophylline hydrochloride is unique due to its combined properties of theophylline and piperidine, offering both bronchodilator and potential central nervous system effects. This dual functionality makes it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
96434-25-2 |
|---|---|
分子式 |
C12H18ClN5O2 |
分子量 |
299.76 g/mol |
IUPAC名 |
1,3-dimethyl-8-piperidin-2-yl-7H-purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C12H17N5O2.ClH/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-5-3-4-6-13-7;/h7,13H,3-6H2,1-2H3,(H,14,15);1H |
InChIキー |
BLZZVYGISGQZOX-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCCN3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




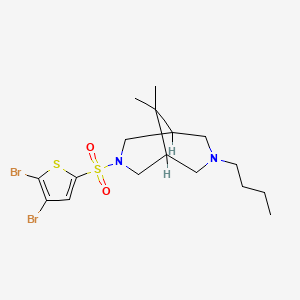
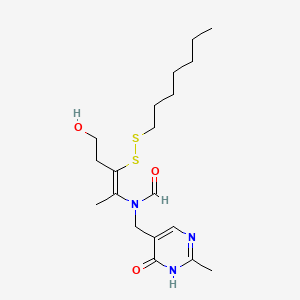
![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12741690.png)
